molecular formula C40H68N2O31 B13390713 N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B13390713
M. Wt: 1073.0 g/mol
InChI Key: JBUKBMAGFHJXMR-UHFFFAOYSA-N
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Description

The compound “N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a highly complex organic molecule. This compound features multiple hydroxyl groups, acetamido groups, and various sugar moieties, indicating its potential biological significance and complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction steps. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of such compounds often relies on biotechnological methods, including the use of enzymes or microbial fermentation, to achieve the desired complexity and specificity. Chemical synthesis may also be employed, but it is usually more challenging and less efficient for highly complex molecules.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions may occur at the acetamido group or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Hydroxide ions (OH⁻), amines (NH₂R).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Due to its multiple hydroxyl groups and sugar moieties, it may interact with biological molecules, making it useful in studying carbohydrate-protein interactions.

Medicine

Industry

In industry, such compounds may be used in the production of pharmaceuticals, cosmetics, or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, such molecules may bind to enzymes or receptors, altering their activity. The multiple hydroxyl groups and acetamido groups suggest potential hydrogen bonding and electrostatic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglucosamine: A simpler compound with similar acetamido and hydroxyl groups.

    Chitin: A polymer of N-acetylglucosamine, found in the exoskeletons of arthropods.

    Heparin: A complex polysaccharide with multiple hydroxyl and acetamido groups, used as an anticoagulant.

Uniqueness

The unique combination of functional groups and the specific arrangement of sugar moieties make this compound distinct from simpler analogs. Its complexity may confer unique biological activities and interactions.

Properties

Molecular Formula

C40H68N2O31

Molecular Weight

1073.0 g/mol

IUPAC Name

N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)

InChI Key

JBUKBMAGFHJXMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O

Origin of Product

United States

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